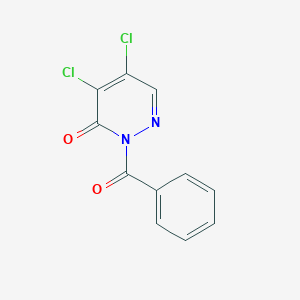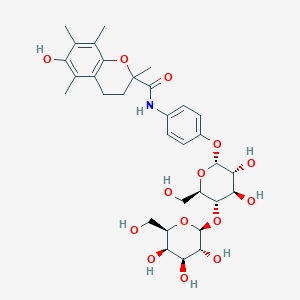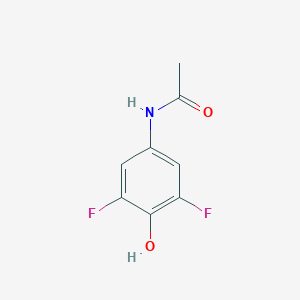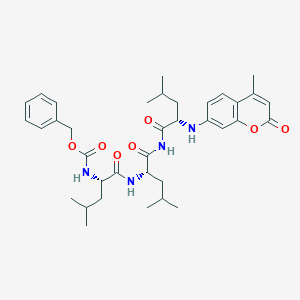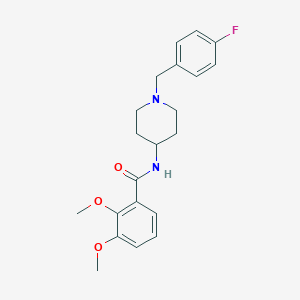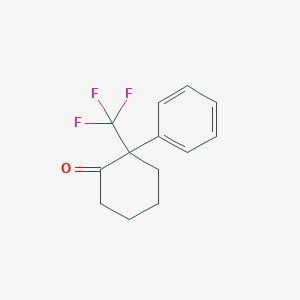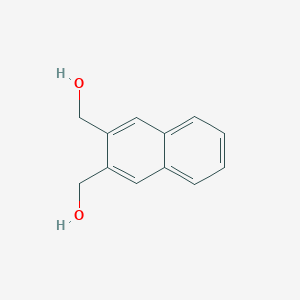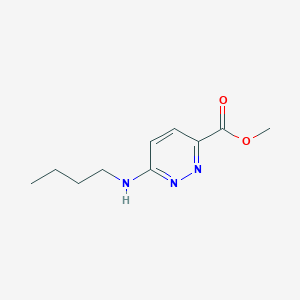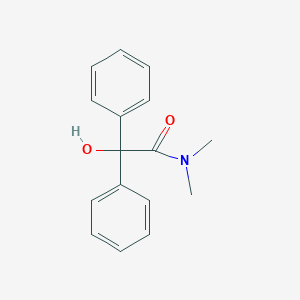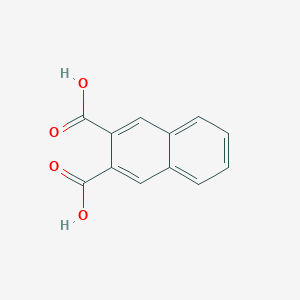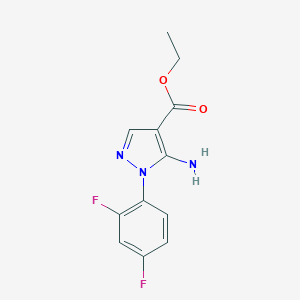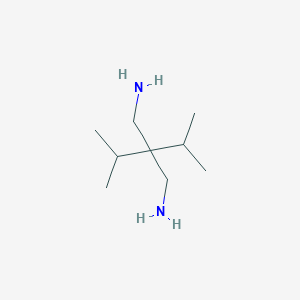
2,2-Di(propan-2-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di(propan-2-yl)propane-1,3-diamine, also known as DIPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPD is a diamine with two isopropyl groups attached to the nitrogen atoms, making it a highly branched compound.
Mecanismo De Acción
The mechanism of action of 2,2-Di(propan-2-yl)propane-1,3-diamine is not well understood, but it is believed to act as a nucleophile in various chemical reactions. 2,2-Di(propan-2-yl)propane-1,3-diamine can form metal complexes by coordinating with metal ions through its nitrogen atoms. The isopropyl groups attached to the nitrogen atoms can also provide steric hindrance, which can affect the reactivity of 2,2-Di(propan-2-yl)propane-1,3-diamine.
Efectos Bioquímicos Y Fisiológicos
There are limited studies on the biochemical and physiological effects of 2,2-Di(propan-2-yl)propane-1,3-diamine. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. 2,2-Di(propan-2-yl)propane-1,3-diamine can be used as a building block for the synthesis of biocompatible materials and drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Di(propan-2-yl)propane-1,3-diamine has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities and used as a building block for the synthesis of various compounds. However, 2,2-Di(propan-2-yl)propane-1,3-diamine is highly reactive and can be difficult to handle due to its branched structure and steric hindrance.
Direcciones Futuras
There are several future directions for the research on 2,2-Di(propan-2-yl)propane-1,3-diamine. One potential area of research is the development of new synthetic methods for 2,2-Di(propan-2-yl)propane-1,3-diamine and its derivatives. Another area of research is the investigation of the properties of 2,2-Di(propan-2-yl)propane-1,3-diamine metal complexes and their potential applications in catalysis and material science. Additionally, 2,2-Di(propan-2-yl)propane-1,3-diamine can be used as a building block for the synthesis of new dendrimers with potential applications in drug delivery and nanotechnology.
Métodos De Síntesis
The synthesis of 2,2-Di(propan-2-yl)propane-1,3-diamine involves the reaction of propane-1,3-diamine with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction results in the formation of 2,2-Di(propan-2-yl)propane-1,3-diamine as a colorless liquid with a boiling point of 210-212°C. The yield of 2,2-Di(propan-2-yl)propane-1,3-diamine can be improved by using excess isopropyl alcohol and removing the water formed during the reaction.
Aplicaciones Científicas De Investigación
2,2-Di(propan-2-yl)propane-1,3-diamine has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and material science. 2,2-Di(propan-2-yl)propane-1,3-diamine can be used as a ligand in coordination chemistry to form metal complexes with interesting properties. It has been shown to be an effective chiral ligand for the enantioselective synthesis of various compounds. 2,2-Di(propan-2-yl)propane-1,3-diamine can also be used as a building block for the synthesis of dendrimers, which are highly branched and symmetric molecules with potential applications in drug delivery and nanotechnology.
Propiedades
Número CAS |
127526-22-1 |
|---|---|
Nombre del producto |
2,2-Di(propan-2-yl)propane-1,3-diamine |
Fórmula molecular |
C9H22N2 |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,2-di(propan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)9(5-10,6-11)8(3)4/h7-8H,5-6,10-11H2,1-4H3 |
Clave InChI |
QZEZWQOLKWEDBT-UHFFFAOYSA-N |
SMILES |
CC(C)C(CN)(CN)C(C)C |
SMILES canónico |
CC(C)C(CN)(CN)C(C)C |
Sinónimos |
1,3-Propanediamine, 2,2-bis(1-methylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



